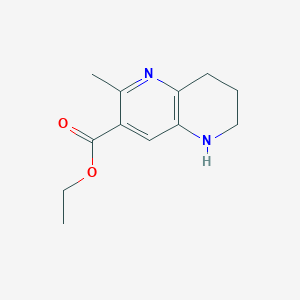
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-metil-5,6,7,8-tetrahidro-1,5-naftiridina-3-carboxilato de etilo es un compuesto heterocíclico que pertenece a la clase de las 1,5-naftiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y son de gran interés en la química medicinal . La estructura de este compuesto incluye un núcleo de naftiridina, que es un sistema de anillos fusionados que contiene dos átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de 1,5-naftiridina, incluyendo el 2-metil-5,6,7,8-tetrahidro-1,5-naftiridina-3-carboxilato de etilo, se puede lograr a través de varios métodos. Un enfoque común es la reacción aza-Diels-Alder (reacción de Povarov) activada por un ácido de Lewis . Esta reacción implica la ciclación de un dieno y un dienófilo apropiados para formar el núcleo de naftiridina. Otro método implica la condensación de 3-aminopiridina con metilenmalonato de dietilo seguida de ciclación térmica .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. Sin embargo, los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de catalizadores eficientes y las técnicas de purificación, serían aplicables.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-metil-5,6,7,8-tetrahidro-1,5-naftiridina-3-carboxilato de etilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes óxidos de naftiridina.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados tetrahidro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de naftiridina, mientras que las reacciones de sustitución pueden producir una variedad de derivados de naftiridina funcionalizados .
Aplicaciones en investigación científica
El 2-metil-5,6,7,8-tetrahidro-1,5-naftiridina-3-carboxilato de etilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto exhibe diversas actividades biológicas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Tiene aplicaciones terapéuticas potenciales debido a sus propiedades biológicas.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological properties.
Mecanismo De Acción
El mecanismo de acción del 2-metil-5,6,7,8-tetrahidro-1,5-naftiridina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen del contexto biológico específico y los grupos funcionales presentes en el núcleo de naftiridina .
Comparación Con Compuestos Similares
Compuestos similares
1,6-Naftiridinas: Estos compuestos tienen un sistema de anillos fusionados similar pero difieren en la posición de los átomos de nitrógeno.
1,8-Naftiridinas: Otra clase de naftiridinas con diferentes arreglos de átomos de nitrógeno.
Derivados del indol: Aunque estructuralmente diferentes, los derivados del indol comparten algunas actividades biológicas con las naftiridinas.
Unicidad
El 2-metil-5,6,7,8-tetrahidro-1,5-naftiridina-3-carboxilato de etilo es único debido a su patrón de sustitución específico y la presencia de un grupo éster de etilo. Esta característica estructural contribuye a su reactividad química y actividad biológica distintas .
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-12(15)9-7-11-10(14-8(9)2)5-4-6-13-11/h7,13H,3-6H2,1-2H3 |
Clave InChI |
WNRQSJSQEWZIIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(CCCN2)N=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















